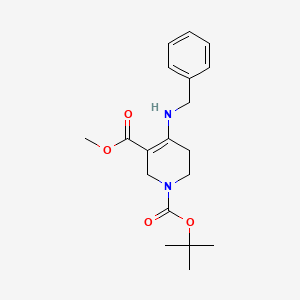

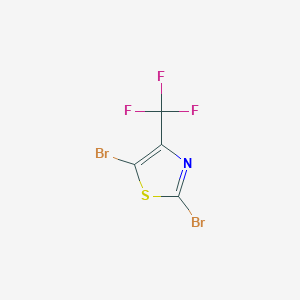

![molecular formula C12H11NS3 B2546876 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 7309-86-6](/img/structure/B2546876.png)

4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4-Dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (DMDQT) is an important compound in the field of synthetic organic chemistry. It is an organosulfur compound that has been widely studied due to its versatile synthesis methods and its wide range of biological applications. DMDQT is a sulfur-containing heterocyclic compound with a tricyclic structure, which makes it an attractive target for synthetic chemists and researchers.

科学的研究の応用

Protein Kinase Inhibitors

A study by Medvedeva and Shikhaliev (2022) explored the synthesis of derivatives of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, revealing their potential as protein kinase inhibitors. These compounds demonstrated significant inhibition against a variety of human kinases, indicating their promise in the treatment of cancer and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).

1,3-Dipolar Cycloaddition Reactions

Research on the behavior of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones in 1,3-dipolar cycloaddition reactions was conducted by Shikhaliev, Medvedeva, Ermolova, and Shatalov (1999). They found that these compounds participate in reactions to form various substituted derivatives, useful in the synthesis of complex organic molecules (Shikhaliev et al., 1999).

Novel Heterocyclic Systems

Medvedeva, Leshcheva, Shikhaliev, and Solov’ev (2006) developed methods for synthesizing novel polycondensed heterocyclic systems based on 4,5-dihydro-4,4-dimethyl[1,2]dithiolo[3,4-c]quinoline-1-thiones. These methods lead to the creation of diverse and complex heterocyclic structures, expanding the possibilities in organic synthesis and drug development (Medvedeva et al., 2006).

Antimicrobial Activity

A study by Kartsev, Shikhaliev, Geronikaki, Medvedeva, Ledenyova, Krysin, Petrou, Ćirić, Glamočlija, and Soković (2019) demonstrated that derivatives of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thione exhibit significant antimicrobial activity against various bacterial and fungal species. These compounds were more effective than some standard antibiotics, suggesting their potential as new antimicrobial agents (Kartsev et al., 2019).

Polymerization Inhibition

Ozhogina, Gol'dfein, Chumaevskii, Shikhaliev, Shmyreva, and Rozantsev (1991) found that sulfur-containing derivatives of hydroquinolines, such as 4,5-dihydro-4,4-dimethyl-2,3-dithiolo[5,4-c]quinoline-1-thiones, are effective antioxidants in the polymerization of vinyl monomers. This indicates their utility in controlling polymerization processes in industrial applications (Ozhogina et al., 1991).

作用機序

Target of Action

The primary targets of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione are various protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a wide variety of cellular processes, including cell cycle, cell division, and signal transduction pathways .

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the phosphorylation process, leading to changes in the function of the proteins and ultimately affecting the cellular processes they regulate .

Biochemical Pathways

The inhibition of protein kinases by this compound affects multiple biochemical pathways. These include the JAK-STAT signaling pathway, the MAPK pathway, and the PI3K-Akt pathway . These pathways are involved in cell proliferation, survival, and differentiation, and their disruption can lead to various diseases, including cancer .

Result of Action

The result of the action of this compound is the inhibition of protein kinase activity, leading to disruption of various cellular processes. This can result in the prevention of cell proliferation and survival, making this compound a potential candidate for the treatment of diseases such as cancer .

将来の方向性

生化学分析

Biochemical Properties

4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has been identified to have pleiotropic activity, including chemoprotective and antitumor activity . It has been found to interact with a number of kinases, exhibiting prominent inhibition percentage in cells . The compound has shown significant inhibition of JAK3 .

Cellular Effects

In cellular processes, this compound has been observed to influence cell function . It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has displayed excellent activities against NPM1-ALK .

Temporal Effects in Laboratory Settings

It has been observed that compounds which exhibited prominent inhibition percentage in cells were also examined for their inhibitory efficiency on human kinases .

特性

IUPAC Name |

4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS3/c1-12(2)10-9(11(14)16-15-10)7-5-3-4-6-8(7)13-12/h3-6,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHMULIRAAEXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C3=CC=CC=C3N1)C(=S)SS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

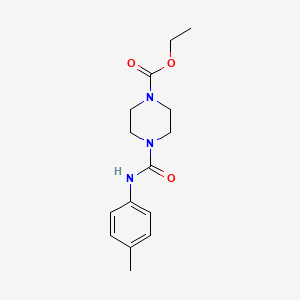

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)

![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2546802.png)

![2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546804.png)

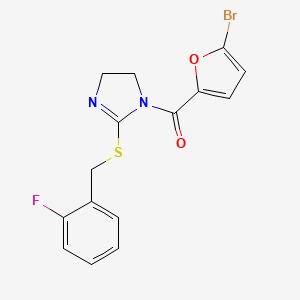

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2546807.png)

![1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546809.png)

![methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate](/img/structure/B2546812.png)